N-delta-2,4-Dnp-L-ornithine hydrochloride
Description
Historical Trajectory of Dinitrophenyl Reagents in Amino Acid and Peptide Investigations
The history of DNP reagents is inextricably linked with the groundbreaking work of Frederick Sanger. In the 1940s, Sanger utilized 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now commonly known as Sanger's reagent, to determine the amino acid sequence of insulin. This monumental achievement, which earned him the Nobel Prize in Chemistry in 1958, was made possible by the specific and stable reaction of FDNB with the free amino groups of amino acids and peptides.
The DNP method involved the labeling of the N-terminal amino acid of a polypeptide chain. The resulting DNP-peptide was then subjected to acid hydrolysis, which broke the peptide bonds but left the robust DNP-amino acid bond intact. The yellow-colored DNP-N-terminal amino acid could then be identified by chromatography, providing a crucial piece of the sequencing puzzle. This technique laid the groundwork for modern protein sequencing methods and revolutionized our understanding of proteins as molecules with a defined primary structure.
Academic Significance of N-delta-2,4-Dnp-L-ornithine hydrochloride as a Molecular Research Probe
While the broader applications of DNP chemistry in protein sequencing are well-documented, the specific compound This compound serves as a more specialized tool in contemporary biochemical research. Ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea (B33335) cycle and as a precursor for the synthesis of polyamines. The derivatization of the delta-amino group of L-ornithine with a DNP moiety creates a molecule with unique properties that can be exploited in various research contexts.
One of the primary applications of this compound is in the study of enzymes that recognize or metabolize ornithine. The DNP group can serve as a chromophoric reporter, allowing for spectrophotometric monitoring of enzyme activity or binding events. For instance, it can be used as a potential inhibitor or a substrate analog to probe the active site of enzymes such as ornithine decarboxylase, a key enzyme in polyamine biosynthesis, or ornithine transcarbamoylase, an essential enzyme in the urea cycle.
By introducing the bulky and electronically distinct DNP group, researchers can investigate the steric and electronic requirements of an enzyme's active site. Changes in the absorbance spectrum of the DNP group upon binding to a protein can provide valuable information about the local environment and the nature of the interaction. Furthermore, this compound can be utilized in competitive binding assays to identify and characterize other ligands that bind to the same site.
Detailed research findings have demonstrated the utility of DNP-derivatized amino acids in various analytical techniques. For example, reverse-phase high-pressure liquid chromatography (HPLC) methods have been developed for the separation and quantification of DNP-amino acids, allowing for sensitive detection in the low picomole range. nih.gov
Foundational Principles of DNP-Amino Acid Derivatization for Research Applications
The derivatization of amino acids with the DNP group is based on a well-established chemical reaction: nucleophilic aromatic substitution. The most commonly used reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), is highly reactive towards primary and secondary amines, as well as other nucleophiles like thiols and phenols, under mildly alkaline conditions.
The reaction mechanism involves the attack of the nucleophilic amino group of the amino acid on the electron-deficient carbon atom of the benzene (B151609) ring that is attached to the fluorine atom. The two nitro groups on the benzene ring are strongly electron-withdrawing, which activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex. The fluoride (B91410) ion is a good leaving group, driving the reaction to completion to form a stable dinitrophenyl-amine bond.
The key features of this derivatization process that make it valuable for research applications include:
Specificity: Under controlled pH conditions, the reaction can be directed primarily towards the alpha-amino group of the N-terminus and the epsilon-amino group of lysine (B10760008) residues. In the case of N-delta-2,4-Dnp-L-ornithine, the derivatization is specific to the delta-amino group.
Stability: The resulting DNP-amino acid linkage is covalent and stable to the harsh conditions of acid hydrolysis used to break peptide bonds.
Detectability: The DNP group is a strong chromophore, absorbing light in the visible region of the spectrum, which allows for easy colorimetric detection and quantification.
The derivatization process itself is relatively straightforward. The amino acid or peptide is dissolved in a slightly alkaline buffer solution (e.g., sodium bicarbonate) to ensure the amino group is in its nucleophilic, unprotonated state. The DNP reagent, dissolved in a suitable organic solvent like ethanol, is then added to the mixture. The reaction is typically allowed to proceed at room temperature. After the reaction is complete, the DNP-derivatized product can be purified using various chromatographic techniques.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₁₅ClN₄O₆ |
| Molecular Weight | 334.71 g/mol |
| Appearance | Yellow Solid |
| Solubility | Soluble in water and polar organic solvents |
| CAS Number | 64821-45-0 |
Table 2: Key Reagents in Dinitrophenyl Chemistry
| Reagent Name | Common Abbreviation | Primary Application |
| 1-Fluoro-2,4-dinitrobenzene | FDNB, Sanger's Reagent | N-terminal amino acid sequencing |
| 2,4-Dinitrochlorobenzene | DNCB | Derivatization of amines and thiols |
| 2,4-Dinitrophenylhydrazine | DNPH | Derivatization of aldehydes and ketones |
Synthetic Methodologies and Analog Development in this compound Research
The study of this compound, a dinitrophenyl derivative of the non-proteinogenic amino acid L-ornithine, relies on precise chemical synthesis and the development of structural analogs to probe biological systems. Research into this compound necessitates robust methodologies for its preparation and the rational design of related molecules for detailed mechanistic investigations.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H15ClN4O6 |
|---|---|
Molecular Weight |
334.71 g/mol |
IUPAC Name |
(2S)-2-amino-5-(2,4-dinitroanilino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H14N4O6.ClH/c12-8(11(16)17)2-1-5-13-9-4-3-7(14(18)19)6-10(9)15(20)21;/h3-4,6,8,13H,1-2,5,12H2,(H,16,17);1H/t8-;/m0./s1 |
InChI Key |
VJBDFLCZEZSODJ-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization Methodologies in N Delta 2,4 Dnp L Ornithine Hydrochloride Research
Chromatographic Techniques for Separation, Purity Assessment, and Quantification in Academic Research
Chromatographic methods are indispensable for the separation of N-delta-2,4-Dnp-L-ornithine hydrochloride from complex mixtures, the assessment of its purity, and its quantification in various research matrices.
High-Performance Liquid Chromatography (HPLC) Methodologies for DNP-Ornithine and its Derivatives
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dinitrophenyl (DNP) derivatives of amino acids. nih.gov Reverse-phase HPLC is particularly well-suited for the separation and quantification of these compounds. nih.gov In a typical setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase, often a gradient mixture of acetonitrile (B52724) and an aqueous buffer. documentsdelivered.comimpactfactor.org This methodology allows for the efficient separation of DNP-amino acids from unreacted starting materials and other byproducts.
The determination of amino acids, including ornithine, can be achieved with high sensitivity using this method, with detection limits in the low picomole range. nih.gov The derivatization of the amino group with 2,4-dinitrofluorobenzene (DNFB) renders the molecule detectable by UV-Vis detectors at wavelengths around 360 nm. portlandpress.com For the enantioselective analysis of ornithine and its derivatives, specialized chiral stationary phases, such as those based on cyclodextrins, can be employed to resolve stereoisomers. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-phase C18 (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm) | documentsdelivered.comimpactfactor.org |
| Mobile Phase | Gradient elution with 0.1% orthophosphoric acid in water (A) and acetonitrile (B) | impactfactor.org |
| Flow Rate | 1 mL/min | impactfactor.org |
| Detection | UV at 225 nm or 360 nm | impactfactor.orgportlandpress.com |
| Injection Volume | 10 µL | impactfactor.org |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Derivatized Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of amino acids; however, due to their low volatility, derivatization is a mandatory step. thermofisher.comsigmaaldrich.com For ornithine and its derivatives, a two-step derivatization process is often employed. This typically involves esterification of the carboxyl group followed by acylation of the amino groups. nih.gov For instance, reaction with 2 M HCl in methanol (B129727) followed by pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) generates volatile methyl ester, pentafluoropropionyl derivatives suitable for GC-MS analysis. nih.govresearchgate.net Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is another common method to increase the volatility of amino acids for GC analysis. thermofisher.com
It is important to note that certain derivatization conditions can lead to the conversion of other amino acids, such as citrulline, into ornithine derivatives, which must be considered when analyzing complex biological samples. nih.govnih.gov The mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatized analyte, allowing for confident identification and quantification. sigmaaldrich.com
| Reagent | Derivative Formed | Key Advantages | Reference |
|---|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ethers/esters/amides | Forms volatile by-products, good for sensitive reactions. | thermofisher.com |
| Pentafluoropropionic anhydride (PFPA) (with alcohol) | Pentafluoropropionyl (PFP) amides and corresponding esters | Useful for quantitative measurement in biological samples. | nih.govresearchgate.net |
| Ethylchloroformate | N-ethoxycarbonyl amino acid ethyl esters | Rapid derivatization at room temperature. | nih.gov |
Capillary Electrophoresis (CE) for Analytical Resolution in Research Contexts
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of charged species like DNP-amino acids. This technique separates molecules based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. CE can provide rapid analyses with very small sample volumes. While less commonly cited in the immediate literature for this compound specifically, the principles of CE are well-established for the separation of other DNP-amino acids. The use of micellar electrokinetic chromatography (MEKC), a mode of CE, can further enhance the separation of both charged and neutral DNP derivatives by partitioning them between the aqueous buffer and micelles.
Spectroscopic Methodologies for Structural and Electronic Elucidation in Research Contexts
Spectroscopic techniques are vital for confirming the identity and elucidating the detailed structural and electronic properties of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for DNP Chromophore Detection and Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for the detection and quantification of this compound. The 2,4-dinitrophenyl (DNP) group acts as a strong chromophore, exhibiting a characteristic absorption maximum in the UV-Vis spectrum. merel.si The wavelength of maximum absorbance (λmax) for DNP-amino acids is typically observed around 360 nm in acidic to neutral solutions. portlandpress.comresearchgate.net In alkaline conditions, a bathochromic (red) shift to longer wavelengths may occur.
This distinct absorbance allows for the quantitative determination of the compound's concentration using the Beer-Lambert law. The stability of the DNP derivative is a consideration, as they can be susceptible to decomposition under exposure to light, particularly in acidic media. researchgate.net
| Compound Type | Typical λmax | Influencing Factors | Reference |
|---|---|---|---|
| DNP-Amino Acids | ~360 nm | pH of the solution. | portlandpress.comresearchgate.net |
| 2,4-dinitrophenol (DNP) | ~400 nm | Reaction with NaOH. | merel.si |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Linkage Analysis in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry of the molecule.
In the ¹H NMR spectrum, characteristic signals for the aromatic protons of the DNP group would be expected, along with resonances for the protons of the ornithine backbone. The chemical shifts and coupling constants of the ornithine protons provide insight into the conformation of the molecule in solution. ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton. researchgate.net Advanced techniques like Dynamic Nuclear Polarization (DNP) can be used to significantly enhance the NMR signal, which is particularly useful when analyzing low-concentration samples or studying the molecule within complex biological matrices. nih.govnih.gov
| Carbon Atom | Chemical Shift (ppm) | Reference |
|---|---|---|
| Cα (C2) | 56.8 | bmrb.io |
| Cβ (C3) | 30.2 | bmrb.io |
| Cγ (C4) | 25.5 | bmrb.io |
| Cδ (C5) | 41.6 | bmrb.io |
| Carboxyl (C1) | 177.0 | bmrb.io |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis in Research
Mass spectrometry stands as a cornerstone analytical technique in the structural elucidation of this compound. Its primary utility lies in the precise determination of the molecular weight and the detailed analysis of fragmentation patterns, which together provide irrefutable evidence of the compound's identity and structure.
The molecular formula for this compound is C₁₁H₁₄N₄O₆•HCl, corresponding to a molecular weight of 334.71 g/mol . scbt.comsinfoochem.com Mass spectrometry readily confirms this molecular weight. In typical electrospray ionization (ESI) mass spectrometry conducted in positive ion mode, the molecule is expected to be observed as a protonated molecular ion [M+H]⁺, where M represents the free base (N-delta-2,4-Dnp-L-ornithine).
Key fragmentation pathways for DNP-derivatized amino acids often involve cleavages within the amino acid backbone and fragmentation of the DNP group itself. For ornithine, common fragmentation patterns include the loss of ammonia (B1221849) (NH₃) and water (H₂O), as well as decarboxylation (loss of CO₂). The presence of the DNP group on the delta-amino group of the ornithine side chain will influence these fragmentation pathways and introduce new characteristic cleavages.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄O₆•HCl |
| Molecular Weight | 334.71 g/mol |
| Expected [M+H]⁺ (Monoisotopic Mass of Free Base) | 299.0935 m/z |
Application of DNP Derivatization in the Research Analysis of Proteolytic Products and Amino Acid Profiles
The use of 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, for the dinitrophenylation (DNP) of primary amino groups is a classic and robust technique in protein chemistry and amino acid analysis. gbiosciences.com This derivatization has significant applications in the study of proteolytic products and the determination of amino acid profiles, areas of research where understanding protein structure and function is critical.
DNP derivatization is instrumental in identifying the N-terminal amino acid of a protein or peptide. By reacting with the free alpha-amino group at the N-terminus, DNFB attaches a DNP group. Subsequent acid hydrolysis of the protein cleaves all peptide bonds, leaving a mixture of free amino acids and the DNP-labeled N-terminal amino acid, which can then be identified by chromatography.
In the context of studying proteolytic products, DNP derivatization coupled with techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the sensitive and selective analysis of the peptides generated from enzymatic digestion of a protein. researchgate.net The DNP group enhances the UV absorbance of the derivatized peptides, facilitating their detection. Furthermore, the increased hydrophobicity of the DNP-derivatized peptides can improve their separation in reverse-phase chromatography.
The quantitative analysis of amino acid profiles in biological samples is another key application. By derivatizing all free amino acids in a sample with DNFB, their detection and quantification by LC-MS are significantly improved. nih.gov The DNP tag provides a common structural element for all derivatized amino acids, which can be advantageous for developing a universal detection method. Research has shown that derivatization can lead to a substantial increase in signal intensity in mass spectrometry, thereby improving the sensitivity of the analysis.
| Application Area | Methodology | Key Advantages |
|---|---|---|
| N-Terminal Amino Acid Identification | Reaction with DNFB followed by acid hydrolysis and chromatography. | Classic, reliable method for protein sequencing. |
| Analysis of Proteolytic Digests | Derivatization of peptide fragments followed by LC-MS. | Enhanced UV detection and improved chromatographic separation. |
| Quantitative Amino Acid Profiling | Derivatization of free amino acids in a sample followed by LC-MS. | Increased sensitivity and selectivity in mass spectrometric detection. |
Mechanistic Biochemical and Enzymatic Investigations Utilizing N Delta 2,4 Dnp L Ornithine Hydrochloride
N-delta-2,4-Dnp-L-ornithine hydrochloride as a Substrate Analog or Inhibitor Probe in Enzyme Kinetics
Substrate analogs are structurally similar to the natural substrate of an enzyme and can be used to study enzyme-substrate binding, specificity, and catalytic mechanisms. Depending on their properties, they can act as competitive inhibitors, alternative substrates, or mechanism-based inactivators. Ornithine derivatives are instrumental in probing the active sites of enzymes involved in amino acid metabolism.
Ornithine Transcarbamoylase (OTC) is a critical enzyme in the urea (B33335) cycle, catalyzing the formation of L-citrulline from L-ornithine and carbamoyl (B1232498) phosphate (B84403). nih.govfrontiersin.orgwikipedia.org Understanding its function is crucial, as OTC deficiency is the most common urea cycle disorder. wikipedia.orgnih.gov
The use of ornithine analogs has been fundamental to elucidating the structure and catalytic mechanism of OTC. nih.govfrontiersin.org These analogs can act as competitive inhibitors, binding to the active site and blocking the entry of the natural substrate, L-ornithine. For example, L-norvaline is a known competitive inhibitor of OTC. nih.govfrontiersin.orgnih.gov More complex analogs, designed to mimic the transition state of the reaction, serve as potent inhibitors. N-(phosphonacetyl)-L-ornithine (PALO) and Nδ-(N'-Sulfodiaminophosphinyl)-L-ornithine are powerful transition-state analog inhibitors that have provided significant insights into the enzyme's catalytic mechanism and active site architecture. nih.govnih.govresearchgate.netnih.govrcsb.org
Kinetic studies using such inhibitors help determine key parameters like the inhibition constant (Ki), providing a quantitative measure of the inhibitor's potency. By analyzing how pH affects inhibitor binding, researchers can infer the protonation states of critical amino acid residues in the active site. nih.gov While specific studies extensively detailing this compound's interaction with OTC are not broadly available, its structural similarity to ornithine suggests it could function as a competitive inhibitor, with the DNP group serving as a probe to study the binding pocket's characteristics.
Table 1: Examples of Ornithine Analogs Used in OTC Studies
| Analog/Inhibitor | Type of Inhibition | Enzyme Studied | Key Findings |
| L-Norvaline | Competitive | E. coli OTC, Rat Liver OTC | Binds to the ornithine site; used to study pH dependence of binding. nih.govfrontiersin.orgnih.gov |
| N-(phosphonacetyl)-L-ornithine (PALO) | Transition-State Analog | Human OTC | Provided insights into substrate recognition and induced conformational changes. nih.govrcsb.org |
| Nδ-(N'-Sulfodiaminophosphinyl)-L-ornithine | Transition-State Analog | E. coli OTC | Exhibits extremely tight, reversible inhibition, mimicking the tetrahedral transition state. nih.govnih.govresearchgate.net |
| L-Lysine | Competitive | Rat Liver OTC | Demonstrates that the enzyme has some tolerance for variation in side-chain length. nih.govfrontiersin.org |
Ornithine Aminotransferase (OAT) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde and L-glutamate. mdpi.comnih.gov This enzyme links the urea cycle with proline and glutamate (B1630785) metabolism. nih.gov
The specificity and mechanism of OAT can be explored using various ornithine analogs. nih.gov By systematically altering the structure of the substrate, researchers can determine which chemical groups are essential for binding and catalysis. For instance, studies with analogs like L-2,4-diaminobutyric acid (DABA) and γ-aminobutyric acid (GABA) have been used to probe substrate specificity. nih.govportlandpress.com Some OAT enzymes show broad specificity and can accept N-acetylornithine and GABA as substrates in addition to L-ornithine. portlandpress.com
Kinetic analysis of OAT with different substrates and analogs allows for the determination of Michaelis-Menten constants (Km) and catalytic rates (kcat), which quantify the enzyme's affinity and efficiency for each compound. portlandpress.commdpi.com Furthermore, specific inhibitors have been crucial in mechanistic studies. For example, 5-fluoromethylornithine (B39485) (5-FMOrn) and L-canaline are known inhibitors of OAT. mdpi.comnih.gov A compound like this compound could be used to assess the steric and electronic requirements of the OAT active site, specifically around the δ-amino group. The kinetics of its interaction, whether as a substrate or an inhibitor, would provide valuable data on the enzyme's tolerance for bulky substituents. nih.gov
Derivatives of amino acids are indispensable tools in the broader field of mechanistic enzymology. The introduction of a dinitrophenyl (DNP) group onto an amino acid like ornithine creates a chromophoric tag. This tag allows for easy detection and quantification using UV-visible spectrophotometry, which is a cornerstone of enzyme kinetics assays.
The use of such derivatives can help in studying a wide range of enzymes involved in amino acid metabolism, beyond just transaminases. mdpi.com For example, enzymes like decarboxylases, racemases, or those involved in post-translational modifications could be investigated. If this compound were to act as a substrate for an enzyme, the reaction could potentially be monitored by observing the change in the absorbance spectrum as the DNP-containing product is formed or consumed. This provides a continuous and sensitive method for measuring enzyme activity.
Role of DNP-Ornithine in Understanding Metabolic Pathways and Biosynthetic Processes
Modified molecules like DNP-ornithine are not only useful for studying isolated enzymes but also for tracing the flow of metabolites through complex biochemical pathways and for identifying the precursors of secondary metabolites.
The urea cycle, also known as the ornithine cycle, is a central metabolic pathway in mammals for the detoxification of ammonia (B1221849) and its conversion to urea for excretion. wikipedia.orgabcam.comcreative-proteomics.com The cycle involves a series of enzymatic reactions occurring in both the mitochondria and the cytoplasm. nih.gov L-Ornithine is a key intermediate that is regenerated in the final step and transported back into the mitochondria to begin a new cycle. abcam.comcreative-proteomics.com
Ornithine derivatives can be used to probe the function and regulation of this cycle. By introducing a labeled ornithine analog into a cellular or mitochondrial preparation, researchers can trace its conversion through the subsequent steps of the cycle. This can help identify bottlenecks or defects in the pathway, such as deficiencies in enzymes like OTC or argininosuccinate (B1211890) synthetase. nih.govmedscape.com For example, administering ornithine to mice with OTC deficiency has been shown to reduce the excretion of orotic acid, a downstream effect of the metabolic block, indicating that the availability of ornithine is a regulatory factor. nih.gov
A DNP-labeled ornithine derivative could theoretically be used as a tracer, although its bulkiness might affect its recognition by the cycle's enzymes and transporters. Nonetheless, such experiments are based on the principle of using analogs to understand the flow and regulation of metabolic intermediates. nih.gov
Table 2: Key Enzymes of the Urea Cycle
| Enzyme | Abbreviation | Location | Reactants | Products |
| Carbamoyl Phosphate Synthetase I | CPS1 | Mitochondria | NH₄⁺, HCO₃⁻, 2 ATP | Carbamoyl phosphate, 2 ADP, Pi |
| Ornithine Transcarbamoylase | OTC | Mitochondria | Carbamoyl phosphate, L-Ornithine | L-Citrulline, Pi |
| Argininosuccinate Synthetase | ASS | Cytosol | L-Citrulline, L-Aspartate, ATP | Argininosuccinate, AMP, PPi |
| Argininosuccinate Lyase | ASL | Cytosol | Argininosuccinate | L-Arginine, Fumarate |
| Arginase 1 | ARG1 | Cytosol | L-Arginine, H₂O | L-Ornithine, Urea |
L-Ornithine is a precursor not only for primary metabolites like arginine, proline, and polyamines but also for a diverse array of secondary metabolites, particularly alkaloids. nih.govneu.edu.trmdpi.com In plants and microorganisms, ornithine provides the carbon-nitrogen backbone for structures like the pyrrolidine (B122466) ring found in nicotine (B1678760) and the tropane (B1204802) nucleus in alkaloids such as scopolamine (B1681570) and cocaine. neu.edu.trpharmacy180.comimperial.ac.ukegpat.com
The elucidation of these complex biosynthetic pathways often relies on tracer experiments using labeled precursors. pharmacy180.com In a typical experiment, a plant or culture is fed a labeled version of a suspected precursor, such as ¹⁴C- or ¹⁵N-labeled ornithine. After a period of growth, the secondary metabolites are extracted and analyzed to determine if the label has been incorporated. This provides direct evidence for the precursor-product relationship.
While the large DNP group on this compound might hinder its uptake and metabolism in vivo, the principle remains the same. The use of ornithine derivatives is crucial for mapping these pathways. For example, feeding experiments have been essential in confirming that ornithine is a direct precursor for defensive metabolites like Nδ-acetylornithine in plants and for various complex alkaloids. researchgate.netnih.gov The study of how organisms process unusual ornithine derivatives, such as D-ornithine, can also lead to the discovery of novel metabolic pathways and new amino acids. nih.gov
Utilization as a Biochemical Reporter or Label in Protein Interaction Studies
The application of this compound as a biochemical reporter or label in the direct study of protein-protein interactions is not extensively documented in publicly available research. The dinitrophenyl (Dnp) group, being a well-known hapten, is often utilized in immunological assays. However, its direct use as a reporter for monitoring dynamic protein interactions in real-time is less common.
Theoretically, the Dnp moiety of this compound could serve as a spectral probe. The distinct absorbance properties of the dinitrophenyl group could potentially be monitored to detect changes in the local environment upon binding to a protein or upon a conformational change induced by a protein-protein interaction. For instance, a shift in the absorption maximum or a change in the molar absorptivity of the Dnp group could indicate its transfer from a polar aqueous environment to a more non-polar microenvironment within a protein's binding pocket.
While specific studies employing this compound for this purpose are not readily found, the principle is analogous to other spectroscopic techniques used to study protein interactions, such as fluorescence polarization or surface plasmon resonance. In a hypothetical scenario, if this compound were to bind to a protein of interest, the interaction of this complex with another protein could be monitored by observing changes in the spectral properties of the Dnp label.
Affinity Labeling and Active Site Mapping Methodologies in Enzymology
Affinity labeling is a powerful technique to identify and characterize the active site of an enzyme. This method utilizes a molecule that is structurally similar to the enzyme's substrate and also contains a reactive group that can form a covalent bond with a nearby amino acid residue in the active site.
This compound possesses features that make it a potential candidate for affinity labeling of enzymes that recognize L-ornithine as a substrate. The L-ornithine portion of the molecule can direct the compound to the active site of ornithine-utilizing enzymes. The 2,4-dinitrophenyl group, while not inherently highly reactive, can be susceptible to nucleophilic aromatic substitution under certain conditions or can be modified to include a more reactive functional group.
Although direct and extensive research on this compound as an affinity label is limited, related studies on ornithine-dependent enzymes provide a framework for its potential application. For instance, ornithine decarboxylase and ornithine transcarbamoylase are key enzymes in polyamine and arginine biosynthesis, respectively, and have been subjects of extensive active site mapping studies using various ornithine analogs.
One study on ornithine transcarbamoylase utilized a different ornithine derivative, N delta-(N'-sulpho-diaminophosphinyl)-L-ornithine, as a potent affinity label. This compound led to the irreversible inactivation of the enzyme by covalently modifying the active site. The study demonstrated that the substrate carbamoyl phosphate could protect the enzyme from this inactivation, confirming that the labeling was occurring at or near the active site.
While a similar detailed mechanistic study involving this compound is not prominently reported, the principles of its potential use in identifying active site residues would be analogous. The process would involve incubating the target enzyme with this compound, followed by proteolytic digestion of the modified enzyme and subsequent identification of the labeled amino acid residue by techniques such as mass spectrometry.
The following table summarizes the key characteristics of compounds used in affinity labeling of ornithine-related enzymes, providing a comparative context for the potential use of this compound.
| Compound | Target Enzyme | Type of Inhibition/Labeling | Key Findings |
| α-Difluoromethylornithine | Ornithine Decarboxylase | Irreversible Inhibition | Acts as a suicide inhibitor, covalently modifying the enzyme's active site. |
| N delta-(N'-sulpho-diaminophosphinyl)-L-ornithine | Ornithine Transcarbamoylase | Affinity Labeling | Causes irreversible inactivation by binding to the active site. |
| This compound (potential) | Ornithine-binding enzymes | Potential Affinity Label | Could theoretically be used to identify active site residues. |
Computational and Theoretical Studies of N Delta 2,4 Dnp L Ornithine Hydrochloride
Molecular Modeling and Docking Simulations of N-delta-2,4-Dnp-L-ornithine hydrochloride-Enzyme Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a ligand, such as this compound, and a protein, typically an enzyme. These simulations provide insights into the binding affinity, orientation, and specific molecular interactions that stabilize the ligand-protein complex.
In a hypothetical docking study of this compound with a target enzyme, the following steps would be undertaken:
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. Similarly, the 3D structure of the target enzyme would be obtained from a protein data bank and prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
Binding Site Prediction: The active site or other potential binding pockets on the enzyme's surface would be identified.
Docking Simulation: Using specialized software, the this compound molecule would be flexibly docked into the identified binding site of the enzyme. The program would explore various possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: The resulting poses would be scored based on a function that estimates the binding free energy. The pose with the best score, representing the most stable binding mode, would then be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the enzyme.
For example, studies on ornithine analogs have successfully used molecular docking to identify potential inhibitors of enzymes like ornithine decarboxylase. nih.govresearchgate.net These studies often reveal critical amino acid residues involved in binding. A similar approach for this compound would elucidate its potential as an enzyme inhibitor and the structural basis for its activity.
Table 1: Hypothetical Key Interactions from a Docking Simulation
| Interacting Residue (Enzyme) | Type of Interaction | Atom(s) in this compound |
| Aspartic Acid | Hydrogen Bond | Amine group of ornithine backbone |
| Tyrosine | Pi-Pi Stacking | Dinitrophenyl ring |
| Leucine | Hydrophobic Interaction | Methylene groups of ornithine side chain |
| Arginine | Electrostatic Interaction | Carboxylate group of ornithine |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of DNP-Ornithine Species
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. These methods can provide detailed information about molecular orbitals, charge distribution, and the energies of different chemical states.
For DNP-ornithine species, quantum chemical calculations could be used to:
Determine the Molecular Geometry: By finding the minimum energy structure, the precise bond lengths, bond angles, and dihedral angles of the molecule can be determined.
Analyze the Electronic Properties: Calculations can reveal the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity, as the HOMO and LUMO energies relate to its ability to donate and accept electrons, respectively.
Predict Reactivity: The calculations can help in predicting sites of nucleophilic and electrophilic attack, which is fundamental to understanding how the molecule might interact with other chemical species. The presence of the electron-withdrawing nitro groups on the dinitrophenyl ring significantly influences the electronic properties and reactivity of the ornithine moiety.
Theoretical approaches using molecular orbital methods have been applied to analyze the spectra of DNP-amino acids, providing insights into their electronic transitions. nih.gov
Table 2: Predicted Electronic Properties of a DNP-Ornithine Species
| Property | Predicted Value/Description | Significance |
| HOMO Energy | Relatively low | Indicates stability and lower tendency to donate electrons |
| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack |
| Dipole Moment | Significant | Suggests a polar molecule with potential for strong intermolecular interactions |
| Electrostatic Potential | Negative potential around nitro groups and carboxylate; positive potential around amine groups | Predicts regions of interaction with other polar molecules and ions |
Conformational Analysis and Molecular Dynamics Simulations of this compound
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, offering insights into its flexibility and interactions with its environment, such as a solvent or a biological membrane.
A conformational analysis of this compound would involve systematically rotating the single bonds in the molecule to generate a potential energy surface. This would identify the low-energy, stable conformers that are most likely to be populated at a given temperature.
Following conformational analysis, MD simulations could be performed on the most stable conformer(s). In a typical MD simulation:
The molecule is placed in a simulation box, often filled with water molecules to mimic physiological conditions.
An initial set of velocities is assigned to each atom.
Newton's equations of motion are solved iteratively to calculate the trajectory of each atom over time.
MD simulations can reveal:
Flexibility: Which parts of the molecule are rigid and which are more flexible.
Solvent Interactions: How the molecule interacts with surrounding water molecules through hydrogen bonding and other interactions.
Studies on other modified ornithine analogs have utilized MD simulations to confirm the stability of ligand-protein complexes. nih.govnih.gov For this compound, MD simulations would be invaluable for understanding its dynamic behavior and how its conformation might adapt upon binding to a target enzyme.
Emerging Research Applications and Methodological Advancements in N Delta 2,4 Dnp L Ornithine Hydrochloride Research
Development of Novel DNP-Ornithine Based Probes for Advanced Chemical Biology Applications
The unique characteristics of the DNP moiety have spurred the development of innovative chemical probes built upon the N-delta-2,4-Dnp-L-ornithine scaffold. These probes are designed to investigate complex biological processes with high specificity and sensitivity. The DNP group serves as a multifunctional tag, enabling detection through antibodies, fluorescence quenching, or colorimetric changes, making it a versatile component in probe design.
Researchers are actively designing probes for target identification and engagement. For instance, photoaffinity labeling (PAL) probes incorporating a photoreactive group can be designed from DNP-ornithine derivatives. rsc.orgunimi.it Upon photoactivation, these probes covalently bind to their target proteins, allowing for the identification and characterization of previously unknown binding partners or enzyme substrates. rsc.orgunimi.it The ornithine backbone can be tailored to target specific enzyme families, such as proteases or aminotransferases, that recognize ornithine as a substrate or inhibitor.
Furthermore, the DNP group's ability to be recognized by anti-DNP antibodies is a cornerstone of detection methods. This principle has been extensively used in labeling oligonucleotides for non-radioactive detection in hybridization assays. nih.govresearchgate.net By analogy, DNP-Ornithine-based probes can be used to tag and track biomolecules within cellular environments. The development of "clickable" probes, which feature a bioorthogonal handle like an alkyne or azide (B81097) group, represents another significant advancement. unimi.it This allows for a two-step labeling procedure where the DNP-ornithine probe first interacts with its biological target, followed by the attachment of a reporter molecule (e.g., a fluorophore) via a highly specific chemical reaction. This strategy enhances the signal-to-noise ratio and provides greater flexibility in experimental design.
Table 1: Features of DNP-Ornithine Based Chemical Probes
| Feature | Description | Application Example |
|---|---|---|
| DNP Hapten | Recognized with high affinity and specificity by anti-DNP antibodies. | Immunoassays, Western blotting, Immunohistochemistry. nih.gov |
| Photoreactive Group | Covalently crosslinks to target proteins upon light activation. | Target identification and validation, mapping binding sites. rsc.orgunimi.it |
| Bioorthogonal Handle | Allows for "click chemistry" ligation to reporter molecules (e.g., fluorophores, biotin). | Two-step cellular imaging, proteomics analysis. unimi.it |
| Ornithine Scaffold | Mimics a natural amino acid, allowing it to be a substrate or inhibitor for specific enzymes. | Enzyme activity assays, inhibitor screening. |
Integration with Advanced High-Throughput Screening Methodologies for Enzyme Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for their effects on biological targets. N-delta-2,4-Dnp-L-ornithine hydrochloride and its derivatives are increasingly being integrated into HTS assays for the discovery of enzyme modulators. The DNP group is instrumental in these assays, often serving as a reporter whose signal is modulated by enzyme activity.
For enzymes that process ornithine, such as ornithine decarboxylase (ODC) or certain proteases, DNP-ornithine can be incorporated into synthetic substrates. A notable example is the development of a DMSO-tolerant tandem assay for ornithine decarboxylase, optimized for HTS to find new ODC inhibitors. nih.gov In a typical protease assay, a peptide substrate containing DNP-ornithine could be designed alongside a quencher molecule. In the intact substrate, the quencher suppresses the DNP signal. Upon enzymatic cleavage, the DNP group is separated from the quencher, resulting in a detectable signal (e.g., fluorescence or color) that is proportional to enzyme activity. This format is readily adaptable to the microplate-based workflows used in HTS.
The goal of such screens is often to identify novel positive or negative allosteric modulators of enzyme activity. nih.gov These modulators can fine-tune biological processes and represent promising therapeutic leads. The robustness and sensitivity of assays using DNP-labeled substrates make them well-suited for identifying initial hits from large and diverse chemical libraries, including those composed of natural products. mdpi.com
Table 2: HTS Assay Formats Utilizing DNP-Labeled Substrates
| Assay Format | Principle | Signal Output | Target Class |
|---|---|---|---|
| FRET (Förster Resonance Energy Transfer) | Cleavage of a peptide containing a DNP/quencher pair separates the fluorophore and quencher, restoring fluorescence. | Increased Fluorescence | Proteases, Peptidases |
| Antibody-Based Capture | An anti-DNP antibody captures the DNP-containing product of an enzymatic reaction, which is then detected. | Colorimetric, Chemiluminescent | Transferases, Ligases |
| Direct Colorimetric | Enzymatic modification of the DNP-ornithine substrate leads to a change in its absorbance properties. | Change in Absorbance | Lyases, Isomerases |
Future Directions in the Academic Study of this compound and its Chemical Derivatives
The academic study of this compound is poised to expand into several exciting areas. Future research will likely focus on creating more sophisticated, multifunctional probes and applying them to answer fundamental questions in cell biology and disease pathogenesis. Ornithine is a central metabolite in the urea (B33335) cycle and a precursor for polyamines, which are critical for cell growth and proliferation. drugbank.comnih.gov Derivatives of DNP-ornithine could serve as powerful tools to dissect these pathways in greater detail.
One promising direction is the development of probes that can visualize enzyme activity in living cells in real-time. This could involve designing DNP-ornithine-based substrates that become fluorescent only after being processed by a specific intracellular enzyme. Such tools would provide invaluable spatial and temporal information about metabolic processes.
Another area of focus will be the expansion of the chemical toolbox of DNP-ornithine derivatives. By systematically modifying the ornithine backbone and the DNP tag, researchers can create a library of compounds with varied properties. This could include probes with different linker lengths, altered cell permeability, or probes that target specific subcellular compartments like the mitochondria. nih.gov The synthesis of isotopically labeled versions, such as with ¹⁵N, could also facilitate NMR-based studies of protein-ligand interactions. isotope.com
Finally, exploring the use of DNP-ornithine derivatives to study post-translational modifications and to identify the targets of orphan enzymes remains a significant frontier. The combination of clever probe design with advanced analytical techniques like mass spectrometry-based proteomics will continue to drive discoveries.
Methodological Innovations in the Synthesis and Analysis of DNP-Labeled Biomolecules
Advances in synthetic and analytical chemistry are continuously refining how DNP-labeled biomolecules, including this compound, are created and used. Traditional methods of synthesis are being augmented by more efficient and modular approaches that allow for greater chemical diversity.
A key innovation is the use of solid-phase synthesis, which has been successfully employed to create oligonucleotides with multiple DNP labels using DNP phosphoramidite (B1245037) building blocks. nih.govresearchgate.net This methodology allows for precise control over the number and position of DNP tags within a larger molecule. Similar strategies can be adapted for the synthesis of DNP-labeled peptides, where DNP-ornithine is incorporated as one of the amino acid residues.
The development of modular synthesis protocols, similar to those used for creating fluorescent D-amino acids, offers a rapid way to generate a variety of DNP-ornithine probes. researchgate.net This involves preparing a core DNP-ornithine scaffold that can be easily conjugated to different functional groups, such as photoreactive moieties or bioorthogonal handles, in the final steps of the synthesis. unimi.it This approach accelerates the creation of customized probes for specific biological questions.
In the realm of analysis, techniques are becoming more sensitive. The high affinity of anti-DNP antibodies allows for detection sensitivities equivalent to established systems like biotin-streptavidin. nih.gov Advanced microscopy techniques, coupled with brightly fluorescent secondary antibodies or click-chemistry reporters, enable the visualization of DNP-labeled molecules at the single-cell or even subcellular level.
Q & A
Q. How can researchers accurately quantify N-delta-2,4-Dnp-L-ornithine hydrochloride in complex biological matrices?
Methodological Answer:
- UV-Vis Spectrophotometry with Derivatization : Utilize 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) as a derivatizing agent to enhance detection sensitivity. Optimize reaction conditions (pH 8–9, 60°C for 30 min) to avoid hydrolysis of NBD-Cl into NBD-OH, which causes background interference at 500 nm .
- Validation : Calibrate against a reference standard (e.g., L-ornithine hydrochloride, CAS 3184-13-2) with HPLC cross-validation to confirm specificity .
Q. What are the critical steps to ensure compound stability during experimental workflows?
Methodological Answer:
- Storage : Prepare aliquots in tightly sealed vials at -20°C to prevent hygroscopic degradation. Avoid repeated freeze-thaw cycles, as hydrochloride salts are prone to deliquescence .
- In-Solution Stability : Monitor pH in aqueous buffers (pH 6–7 recommended) to suppress hydrolysis of the dinitrophenyl (Dnp) group, which can alter reactivity .
Q. How can researchers confirm the purity of synthesized this compound?
Methodological Answer:
- HPLC Analysis : Use a C18 column with mobile phase A (0.1% trifluoroacetic acid in water) and B (acetonitrile). Compare retention times against certified reference materials (e.g., L-ornithine hydrochloride, CAS 3184-13-2) .
- Infrared Spectroscopy : Validate the presence of characteristic peaks (e.g., C=O stretch at 1700 cm⁻¹, N-H bend at 1600 cm⁻¹) to confirm structural integrity .
Advanced Research Questions
Q. How should researchers resolve contradictory data between HPLC and spectrophotometric assays for this compound?
Methodological Answer:
- Root-Cause Analysis :
- Degradation Interference : HPLC may detect intact molecules, while spectrophotometry could measure hydrolyzed byproducts (e.g., free ornithine). Perform stability studies under assay conditions to identify degradation pathways .
- Matrix Effects : Use standard addition methods in biological samples to account for matrix-induced signal suppression/enhancement .
Q. What strategies optimize the derivatization efficiency of this compound for enhanced detection?
Methodological Answer:
Q. How can researchers characterize degradation products formed under accelerated stability conditions?
Methodological Answer:
- LC-MS/MS Profiling : Use high-resolution mass spectrometry to identify fragments (e.g., loss of the Dnp group, m/z 168.62 → 132.1) .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to simulate degradation pathways. Compare degradation profiles against stability guidelines (ICH Q1A) .
Q. What validation parameters are essential for a new analytical method targeting this compound?
Methodological Answer:
- Linearity & Range : Validate over 50–150% of the expected concentration (R² ≥ 0.995).
- Precision : Achieve ≤2% RSD for intraday/interday replicates.
- Accuracy : Spike recovery rates of 98–102% in relevant matrices (e.g., cell lysates) .
- Robustness : Test variations in pH (±0.5), temperature (±5°C), and mobile phase composition (±2% acetonitrile) .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
Q. What experimental controls are critical for studies involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
